Lipophilicity Advantage vs. 4-Methyl Analog
4-(Difluoromethyl)-3-methoxybenzaldehyde exhibits a measured/calculated LogP of 2.45, compared with 1.82 for the direct -CH3 analog 3-methoxy-4-methylbenzaldehyde (CAS 24973-22-6), representing a +0.63 LogP unit increase [1]. This enhanced lipophilicity translates to approximately a 4.3-fold higher predicted octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and chromatographic retention in both analytical and preparative contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44530 |
| Comparator Or Baseline | 3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6): LogP = 1.8161 |
| Quantified Difference | ΔLogP = +0.63 (target more lipophilic by ~4.3-fold in octanol-water partitioning) |
| Conditions | Calculated/experimental LogP values from authoritative physicochemical databases |
Why This Matters
Higher LogP directly impacts membrane permeability and metabolic clearance predictions in drug discovery programs; a 0.63 LogP difference can shift a compound across critical Lipinski Rule-of-5 thresholds.
- [1] Molbase. 3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6) – LogP 1.8161. Retrieved from https://qiye.molbase.cn/d17603/540455 View Source
